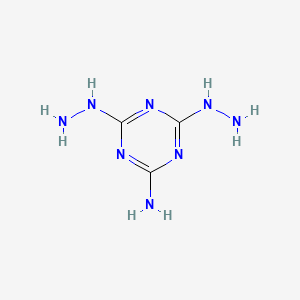

4,6-Dihydrazinyl-1,3,5-triazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25170-95-0 |

|---|---|

Molecular Formula |

C3H8N8 |

Molecular Weight |

156.15 g/mol |

IUPAC Name |

4,6-dihydrazinyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C3H8N8/c4-1-7-2(10-5)9-3(8-1)11-6/h5-6H2,(H4,4,7,8,9,10,11) |

InChI Key |

WNTGMANCKUHVJG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)NN)NN)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine

Conventional Synthetic Pathways

Conventional methods for synthesizing substituted 1,3,5-triazines are characterized by a stepwise, temperature-controlled approach that leverages the differential reactivity of the chlorine atoms on the triazine core. nih.govmdpi.com

Synthesis from Cyanuric Chloride and Hydrazine (B178648) Hydrate (B1144303)

The most fundamental and cost-effective route to substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.netnih.gov The synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine via this pathway is a multi-step process governed by the principles of nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the cyanuric chloride ring decreases as each one is substituted, allowing for a controlled, sequential reaction. nih.govmdpi.comcore.ac.uk

The typical procedure involves three stages, each often performed at a different temperature:

First Substitution: The first chlorine atom is the most reactive and can be substituted at a low temperature, typically between 0-5°C. To synthesize the target compound, cyanuric chloride would first be reacted with an amino source, such as ammonia, to introduce the 2-amine group. This reaction yields 2-amino-4,6-dichloro-1,3,5-triazine.

Second and Third Substitutions: The remaining two chlorine atoms are less reactive due to the electron-donating nature of the newly added amino group. Their substitution requires more forcing conditions. The intermediate, 2-amino-4,6-dichloro-1,3,5-triazine, is subsequently reacted with hydrazine hydrate. This step typically requires elevated temperatures to displace both remaining chlorine atoms with hydrazinyl groups, ultimately forming the desired this compound. An acid scavenger, such as sodium carbonate or potassium carbonate, is periodically added during these steps to neutralize the hydrochloric acid (HCl) evolved during the reaction.

The stepwise nature of this process is crucial for creating asymmetrically substituted triazines. nih.govresearchgate.net

Preparation via Nucleophilic Aromatic Substitution of 2-Chloro-4,6-disubstituted-1,3,5-triazine Precursors

This methodology is an extension of the pathway described above, focusing on the versatility of disubstituted triazine intermediates. The synthesis begins by reacting cyanuric chloride with two equivalents of a nucleophile to create a symmetric 2-chloro-4,6-disubstituted-1,3,5-triazine. nih.gov For other applications, reacting cyanuric chloride first with one nucleophile (e.g., an alkoxide) and then a second, different nucleophile (e.g., an amine) can produce an asymmetric 2-chloro-4,6-disubstituted precursor. nih.govmdpi.com

In a common variation for preparing hydrazino derivatives, a 2-chloro-4,6-disubstituted-s-triazine is reacted with hydrazine hydrate in a solvent like ethanol (B145695). nih.gov This reaction efficiently displaces the final chlorine atom to yield the corresponding 2-hydrazino-4,6-disubstituted-1,3,5-triazine. nih.govscispace.com This approach is fundamental for incorporating the hydrazinyl moiety onto the triazine scaffold.

Enhanced and Specialized Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and the need for harsh conditions, specialized approaches have been developed. These modern techniques focus on improving reaction efficiency, yield, and environmental friendliness.

Application of Ultrasonic Irradiation in Synthesis

The use of ultrasonic irradiation has emerged as a powerful and green technique in organic synthesis, including the preparation of 1,3,5-triazine (B166579) derivatives. scispace.comnih.govorientjchem.org Compared to traditional heating methods, ultrasound-assisted synthesis consistently demonstrates significant advantages, including dramatically reduced reaction times, higher yields, and improved product purity. scispace.comorientjchem.orgresearchgate.net

The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. scispace.com This collapse generates transient, localized "hot spots" with extremely high temperatures and pressures, which act as microreactors and accelerate the reaction rate. scispace.com This method is considered a green chemistry approach as it minimizes energy consumption and waste. scispace.comnih.gov

The table below illustrates the typical improvements observed when using ultrasonic irradiation compared to conventional methods for a related triazine synthesis.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 3 hours | 70% | scispace.com |

| Ultrasonic Irradiation | 15 minutes | 92% | scispace.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are manipulated include the choice of solvent, temperature, catalysts, and the molar ratio of reactants.

Temperature Control: As established in conventional syntheses, precise temperature control is paramount for the selective, stepwise substitution of chlorides on the cyanuric chloride ring.

Solvent System: The choice of solvent can significantly impact reaction rate and yield. Solvents such as acetone, tetrahydrofuran (B95107) (THF), and ethanol are commonly employed for these nucleophilic substitution reactions. nih.govnih.gov

Base/Acid Scavenger: The nucleophilic substitution reaction releases HCl. Efficiently neutralizing this acid is crucial to drive the reaction to completion. Various bases like sodium bicarbonate, potassium carbonate, and diisopropylethylamine (DIEA) are used for this purpose. nih.gov

Catalysts: In some cases, additives or catalysts are used to enhance the reaction rate or improve yield under milder conditions. preprints.org

The following table summarizes the impact of optimizing various reaction conditions on the synthesis of related heterocyclic compounds.

| Parameter Varied | Condition | Observed Effect on Yield | Reference |

|---|---|---|---|

| Solvent | Water-Glycerol vs. Ethanol | Increased yield in water-glycerol system | nih.gov |

| Temperature | 40°C vs. Room Temperature | Yield increased from 52% to 72% | nih.gov |

| Catalyst | CuCl vs. No Catalyst | Reaction proceeded efficiently with catalyst | nih.gov |

| Time | Prolonging or shortening optimal time | Reduced yield observed in both cases | preprints.org |

Through careful manipulation of these parameters, chemists can fine-tune the synthesis to achieve high yields of pure this compound.

Chemical Reactivity and Derivatization Strategies of 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine

Condensation and Cyclization Reactions

Condensation and subsequent cyclization reactions are primary pathways for the derivatization of 4,6-dihydrazinyl-1,3,5-triazin-2-amine. The terminal amino group of the hydrazinyl substituent readily reacts with electrophilic centers, particularly carbonyl carbons, to form intermediates that can undergo intramolecular cyclization to yield stable heterocyclic structures.

The reaction between hydrazines and β-dicarbonyl compounds, such as acetylacetone, is a classic and efficient method for the synthesis of pyrazole (B372694) rings. researchgate.net In the case of s-triazine derivatives, 2-hydrazinyl-4,6-disubstituted-1,3,5-triazines react with β-dicarbonyl compounds to afford 2-(1H-pyrazolyl)-1,3,5-triazines in good yields. researchgate.net This transformation is typically catalyzed by acids like perchloric acid or conducted in the presence of a base like triethylamine (B128534) in a suitable solvent. researchgate.netcedia.edu.ec

The reaction with this compound proceeds via condensation of the hydrazinyl groups with the two carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Given the presence of two hydrazinyl groups on the triazine core, this reaction can be controlled to produce mono- or bis(pyrazolyl)-s-triazine derivatives. These compounds are of significant interest due to the combined biological activities associated with both the s-triazine and pyrazole moieties. researchgate.net

Table 1: Synthesis of Pyrazolyl-s-triazine Derivatives

| Triazine Precursor | β-Dicarbonyl Compound | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Acetylacetone | HClO₄ or DMF/TEA | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-disubstituted-1,3,5-triazine | Good | researchgate.netresearchgate.net |

| This compound | Acetylacetone | Acid or Base Catalysis | 2-Amino-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine | High | researchgate.net |

The reaction of the hydrazinyl groups of this compound with aldehydes and ketones provides a straightforward route to hydrazone derivatives. nih.gov This condensation reaction typically occurs under mild conditions, often catalyzed by a few drops of acid (e.g., glacial acetic acid) in a protic solvent like ethanol (B145695). mdpi.commdpi.com The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the carbonyl carbon, followed by the elimination of a water molecule.

This synthetic pathway is highly versatile, allowing for the introduction of a wide variety of substituents onto the triazine core by choosing different aldehydes or ketones. nih.gov The resulting s-triazine hydrazones are often crystalline solids and have been investigated for various biological activities. nih.govmdpi.com The presence of two hydrazinyl groups allows for the synthesis of bis-hydrazone derivatives by reacting the triazine with two equivalents of a carbonyl compound.

Table 2: Examples of Hydrazone Synthesis from s-Triazine Hydrazines

| Hydrazine Precursor | Carbonyl Compound | Solvent/Catalyst | Reaction Time / Temp | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Hydrazino-2,4-disubstituted-s-triazine | p-Substituted benzaldehydes | Ethanol / Acetic Acid | Reflux | s-Triazine Hydrazone | High | nih.gov |

| Hydrazide 3 | Aromatic aldehydes 4a–l | Ethanol / Acetic Acid | 3–4 h / Reflux | Hydrazide hydrazone | - | mdpi.com |

| s-Triazine hydrazine precursors | Isatin derivatives | Ethanol / Acetic Acid | - | Isatin-s-triazine hydrazone | High | mdpi.com |

This compound serves as a key precursor for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated to the triazine core. These reactions often proceed through a cascade mechanism involving an initial condensation followed by an intramolecular cyclization.

For instance, the reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with reagents like triethyl orthoacetate can lead to the formation of 5-amino-substituted 1,2,4-triazolo[1,5-a] nih.govmdpi.comresearchgate.net-triazin-7-ones. researchgate.net In some cases, unexpected reaction pathways can occur, leading to ring-opening of the triazine and subsequent rearrangement to form other heterocyclic structures, such as N-substituted (4H-1,2,4-triazol-3-yl)guanidines. researchgate.net Another important class of fused systems, pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines, can be synthesized by the cyclization of hydrazones derived from the reaction of diazonium salts with active methylene (B1212753) compounds. researchgate.net These fused systems are of interest as purine (B94841) isosteres and have potential applications in medicinal chemistry. nih.gov

Polymerization and Macromolecular Synthesis

The difunctional nature of this compound, owing to its two reactive hydrazinyl groups, makes it a suitable monomer for the synthesis of nitrogen-rich polymers and macromolecules through polycondensation reactions.

Nitrogen-rich polymers are a class of materials characterized by a high percentage of nitrogen, which often imparts high thermal stability and energetic properties. uni-muenchen.de this compound and its derivatives can be used as monomers in polyaddition or polycondensation reactions with other difunctional monomers, such as diisocyanates or dialdehydes. researchgate.netnwpu.edu.cn

For example, a study reported the synthesis of novel energetic nitrogen-rich polymers using N-(4-chlorophenyl)-4,6-dihydrazinyl-1,3,5-triazin-2-amine as a monomer in polyaddition reactions. researchgate.net The polymerization proceeds by the reaction of the two hydrazinyl groups with the comonomer, leading to the formation of a long polymer chain with the triazine rings incorporated into the backbone. The resulting polymers are characterized by a high nitrogen content, a key feature for energetic materials. nwpu.edu.cnrsc.org

The incorporation of the 1,3,5-triazine (B166579) ring into a polymer backbone is a strategy to create energetic macromolecules with enhanced thermal stability and performance. rsc.org The high nitrogen content and positive heat of formation of the triazine ring contribute to the energetic properties of the resulting materials. researchgate.net When monomers like this compound are used, the resulting polymers not only have a high nitrogen content but also a network of hydrogen bonds, which can improve their mechanical properties and thermal stability. nwpu.edu.cnresearchgate.net

These nitrogen-rich polymers are investigated as potential binders or components in high-energy material formulations. rsc.org The thermal stability of such polymers is typically assessed using techniques like thermogravimetric analysis (TGA), which can indicate their decomposition temperatures. researchgate.net Research in this area focuses on synthesizing polymers that are more stable and less sensitive than traditional energetic materials, with the triazine and other nitrogen-rich heterocycles like tetrazoles being key structural motifs. uni-muenchen.dersc.org

Further Derivatization through Exocyclic Amine and Hydrazine Functionalities

The molecular architecture of this compound features three distinct exocyclic nitrogen-containing functional groups: one primary amine (-NH₂) and two hydrazine (-NHNH₂) moieties. These groups serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of complex triazine derivatives. The reactivity of these sites allows for derivatization through condensation, acylation, and cyclization reactions, leading to the formation of novel molecular scaffolds with varied structural and electronic properties.

The hydrazine groups are particularly reactive nucleophiles. A primary strategy for their derivatization involves condensation reactions with carbonyl compounds. For instance, the reaction of hydrazino-s-triazines with various aldehyde derivatives, often in the presence of a catalytic amount of acid, readily yields the corresponding hydrazone derivatives. nih.gov This straightforward synthetic pathway is utilized to prepare series of s-triazine hydrazones by reacting 6-hydrazino-2,4-disubstituted-s-triazines with p-substituted benzaldehydes. nih.gov The reactivity of the hydrazine moiety is also harnessed in the design of specialized derivatizing reagents for the analysis of carbonyl compounds. nih.gov

Beyond simple condensation, the hydrazine functionalities are pivotal in constructing fused heterocyclic ring systems. Through intramolecular or intermolecular cyclization reactions, the hydrazine groups can participate in the formation of new rings appended to the triazine core. A notable example is the cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with reagents like triethyl orthoacetate. researchgate.net These reactions can lead to the formation of fused bicyclic systems, such as 1,2,4-triazolo[1,5-a] nih.govchempap.orgmdpi.com-triazin-7-ones, by involving the hydrazine group and a nitrogen atom from the triazine ring. researchgate.net Such cyclization strategies significantly expand the structural diversity of compounds accessible from the parent dihydrazinyl triazine amine.

The exocyclic primary amine group also presents a key site for derivatization. It can undergo reactions typical of primary amines, including acylation and N-alkylation. The synthesis of N-( nih.govchempap.orgmdpi.comtriazin-2-yl) amides can be achieved through reactions of 2-amino nih.govchempap.orgmdpi.comtriazines with ketones via an oxidative C-C bond cleavage mechanism. nih.govsemanticscholar.org Furthermore, the amine can act as a nucleophile to displace leaving groups, as demonstrated in the synthesis of N-(4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov In these syntheses, a chloro-substituted triazine is typically reacted with an amino acid, showcasing the nucleophilicity of the amino group in forming a new carbon-nitrogen bond. nih.govresearchgate.net This approach allows for the conjugation of amino acids and peptides to the triazine scaffold.

The strategic and selective manipulation of the amine and hydrazine functionalities is crucial for the targeted synthesis of complex triazine derivatives. The differential reactivity of these groups can, in principle, be exploited to achieve regioselective modifications under controlled reaction conditions.

Computational and Theoretical Investigations of 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine and Its Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Analysis of Ligand-Enzyme Binding Interactions

Molecular docking studies on various derivatives of the 1,3,5-triazine (B166579) scaffold have revealed key insights into their binding interactions with various enzymes. For instance, docking studies of novel s-triazine derivatives have been conducted to evaluate their binding affinity and interactions with proteins, correlating these findings with their antimicrobial activity. ijsdr.org In the context of anticancer research, derivatives of 1,3,5-triazine have been docked into the active site of human dihydrofolate reductase (hDHFR), a crucial enzyme in cancer proliferation. researchgate.net These studies help in understanding the structure-activity relationships and the comparative differences in binding interactions at a molecular level. researchgate.net

Similarly, docking studies on 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown that these compounds can be well-accommodated in the active site of N-myristoyltransferase (NMT), an enzyme that is a potential antifungal target. nih.gov The complementarity between the ligand and the active site residues helps to explain the observed biological activity. nih.gov Furthermore, studies on 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have utilized molecular docking to investigate their interaction with the quadruple mutant Plasmodium dihydrofolate reductase (pDHFR), a key target in antimalarial drug design. These theoretical predictions, based on binding energy, have identified compounds with potentially better antimalarial activity than existing drugs. ugm.ac.id

The following table summarizes the binding affinities of selected 1,3,5-triazine derivatives against their respective target enzymes as reported in various studies.

| Derivative Class | Target Enzyme | Binding Affinity (Example) | Reference |

| s-Triazine derivatives | Bacterial proteins | Correlated with antimicrobial activity | ijsdr.org |

| Tri-amino-substituted 1,3,5-triazines | Human Dihydrofolate Reductase (hDHFR) | IC50 values as low as 28 nM for some derivatives | researchgate.net |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | N-myristoyltransferase (NMT) | Good accommodation in the active site | nih.gov |

| 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | Plasmodium Dihydrofolate Reductase (pDHFR) | Stronger binding energy than reference compounds | ugm.ac.id |

Exploration of Potential Biological Targets and Signaling Cascades

The exploration of potential biological targets for 4,6-Dihydrazinyl-1,3,5-triazin-2-amine and its derivatives through computational studies has unveiled a broad spectrum of possibilities. A significant target that has been extensively studied is dihydrofolate reductase (DHFR), an enzyme pivotal for the biosynthesis of thymidylate and thus essential for cell proliferation. researchgate.netmdpi.com Inhibition of DHFR is a well-established mechanism for anticancer drugs. researchgate.net

Another identified target is the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, survival, and metabolism. Alterations in this pathway are known to be significant in cancer development, making PI3K a viable target for new therapies. Molecular docking of 1,3,5-triazine derivatives into the active site of PI3Kγ has shown that these compounds can occupy the same pocket as known inhibitors.

Furthermore, s-triazine derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a promising target for antifungal agents. nih.gov In the realm of cancer metastasis, matrix metalloproteinases (MMPs), particularly MMP-10 and MMP-13, have been identified as potential targets for triazine-based compounds. nih.gov These enzymes are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 1,3,5-triazine derivatives.

Elucidation of Electronic Structure and Properties

DFT calculations have been instrumental in elucidating the electronic properties of s-triazine derivatives. For instance, in a study of a novel isatin-s-triazine hydrazone derivative, DFT calculations revealed that the compound is polar, with a significant net dipole moment of 5.6072 Debye. mdpi.com Such information is crucial for understanding the molecule's solubility and its potential to engage in electrostatic interactions.

Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO can be correlated with the sensitivity of energetic materials. researchgate.net DFT studies on substituted s-triazine derivatives have been used to predict their heats of formation and other energetic properties, which are vital for the design of new energetic materials. researchgate.net

The following table presents key electronic properties of a representative triazine derivative as determined by DFT calculations.

| Property | Value | Reference |

| Net Dipole Moment | 5.6072 Debye | mdpi.com |

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For an isatin-s-triazine hydrazone derivative, DFT calculations have shown that the s-triazine core has an almost planar structure, with C-N-C-N dihedral angles not exceeding 5.1°. mdpi.com The study also revealed the relative orientations of the different moieties attached to the triazine ring. mdpi.com

In other computational studies, the geometry of triazine derivative dyes has been optimized using methods like the Berny analytical gradient method incorporated into Gaussian 16, followed by vibrational frequency analysis to confirm that the structures are stable minima on the potential energy surface. griffith.edu.au For derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamine, geometry optimization has been carried out using ab initio methods with a 6-311G basis set prior to molecular docking studies. ugm.ac.id

The table below lists selected optimized geometrical parameters for a representative isatin-s-triazine hydrazone derivative.

| Parameter | Value | Reference |

| C-N-C-N Dihedral Angle | < 5.1° | mdpi.com |

| Angle between 1,3,5-triazine ring and aryl moiety | 14.78° | mdpi.com |

| Angle between 1,3,5-triazine ring and indole (B1671886) moiety | 5.99° | mdpi.com |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing of molecules and their binding to biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

A Hirshfeld analysis performed on a crystal structure of an isatin-s-triazine hydrazone derivative provided a detailed breakdown of the non-covalent interactions that contribute to its molecular packing. mdpi.com The analysis revealed the relative contributions of various intermolecular contacts. The most significant interactions were found to be H...H contacts, followed by C...H, N...H, O...H, C...N, and C...C interactions. mdpi.com For a co-crystallized solvent molecule, O...H and H...H contacts were the most prominent. mdpi.com This detailed understanding of intermolecular forces is vital for rational drug design and materials science.

The following table summarizes the percentage contribution of different intermolecular contacts in the crystal packing of an isatin-s-triazine hydrazone derivative.

| Interaction Type | Contribution (%) | Reference |

| H...H | 34.8 | mdpi.com |

| C...H | 16.4 | mdpi.com |

| N...H | 8.0 | mdpi.com |

| O...H | 7.1 | mdpi.com |

| C...N | 4.0 | mdpi.com |

| C...C | 1.6 | mdpi.com |

Hirshfeld Surface Analysis and Crystal Packing Characterization

For instance, studies on other substituted s-triazine hydrazone derivatives reveal the prevalence of non-covalent interactions that dictate their molecular packing. mdpi.comjyu.firesearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of intermolecular contacts can be obtained.

The following table, based on data from a study on an isatin-s-triazine hydrazone derivative, illustrates the typical percentage contributions of various intermolecular contacts, which would be expected to be similar for this compound. mdpi.comresearchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 34.8 |

| C···H | 16.4 |

| N···H | 8.0 |

| O···H | 7.1 |

| C···N | 4.0 |

| C···C | 1.6 |

These interactions collectively stabilize the crystal structure, often leading to the formation of complex three-dimensional networks. The presence of multiple hydrazinyl and amino groups in this compound suggests that hydrogen bonding would play a dominant role in its crystal packing.

Investigation of Hydrogen Bonding Networks

In the crystalline state, triazine derivatives are known to form extensive hydrogen-bonding networks. rsc.org For example, diaminotriazine derivatives have been shown to self-assemble through hydrogen bonding, forming aggregates that influence their physical properties. rsc.org The analysis of various 3,5-diamino-6-aryl triazines has demonstrated that the resulting hydrogen bond topology can be significantly influenced by the presence of co-crystallizing solvent molecules. researchgate.net

The hydrazinyl and amino groups in this compound can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atoms). This dual functionality allows for the formation of robust and intricate hydrogen-bonding motifs. Common motifs observed in related structures include dimers, chains, and sheets. These motifs are often formed through N—H···N and N—H···O (if solvent or other functional groups are present) interactions. researchgate.net

The following table summarizes the types of hydrogen bonds that are likely to be present in the crystal structure of this compound, based on the functional groups present.

| Donor | Acceptor | Potential Motif |

|---|---|---|

| -NH2 (amino) | N (triazine ring) | Intermolecular chain/sheet |

| -NHNH2 (hydrazinyl) | N (triazine ring) | Intermolecular network |

| -NH2 (amino) | -NHNH2 (hydrazinyl) | Intermolecular cross-linking |

| -NHNH2 (hydrazinyl) | -NH2 (amino) | Intermolecular cross-linking |

| -NHNH2 (hydrazinyl) | -NHNH2 (hydrazinyl) | Dimer formation |

The interplay of these hydrogen bonds results in a highly stabilized supramolecular structure, which is a key characteristic of many nitrogen-rich heterocyclic compounds.

Quantum Chemical Analysis in Structure-Property Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of molecules. For this compound and its derivatives, these calculations can provide insights into their geometry, stability, and reactivity, thereby establishing a relationship between their structure and potential applications.

Studies on related triazine systems have utilized quantum chemical methods to understand their properties. For instance, calculations have been employed to study the properties of high-energy tetracyclic compounds containing pyrazole-annelated triazines. superfri.org These studies often involve geometry optimization to find the most stable molecular conformation and subsequent calculation of electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment. researchgate.netresearchgate.net

The distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the chemical reactivity of a molecule. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich amino and hydrazinyl groups, while the LUMO may be distributed over the electron-deficient triazine ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for related compounds, is presented below.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -n Hartrees | Thermodynamic stability |

| Dipole Moment | ~2-5 Debye | Polarity and intermolecular interactions |

| EHOMO | ~ -6.0 eV | Electron-donating ability |

| ELUMO | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and kinetic stability |

These quantum chemical analyses are vital for understanding the fundamental electronic characteristics of this compound and for predicting its behavior in various chemical environments, thus guiding the design of new derivatives with tailored properties.

Advanced Applications and Materials Science Contributions of 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine Derivatives

Polymer Chemistry and High-Energy Materials

The inherent properties of the triazine ring, such as high thermal stability and significant nitrogen content, make its derivatives prime candidates for the development of advanced polymers. These polymers find use in specialized fields, particularly as energetic materials where high energy density and controlled decomposition are paramount.

Development of Energetic Nitrogen-Rich Polymers with Enhanced Thermal Stability

Derivatives of 4,6-dihydrazinyl-1,3,5-triazin-2-amine are instrumental in synthesizing a new class of energetic materials. The strategy involves creating polymers that incorporate nitrogen-rich heterocyclic rings like triazine and tetrazine into the main chain. rsc.org This approach enhances the nitrogen content and energy density of the material while often improving thermal stability and reducing sensitivity compared to traditional energetic polymers that rely on azido (B1232118) or nitrate (B79036) groups. rsc.org

The hydrazinyl groups (-NHNH2) on the triazine core act as reactive sites for polymerization reactions, commonly through polyaddition with monomers like diisocyanates. nwpu.edu.cnrsc.org This process leads to the formation of macromolecules with a high density of nitrogen-to-nitrogen and carbon-to-nitrogen bonds, which release a substantial amount of energy upon decomposition, primarily into environmentally benign nitrogen gas. mdpi.com Research into analogous structures, such as those based on 3,6-dihydrazinyl-1,2,4,5-tetrazine (DHTz), has demonstrated that the resulting polymers can possess thermal stabilities exceeding those of conventional energetic polymers like GAP and polyNIMMO. rsc.orgrsc.org The decomposition of these macromolecules often occurs at temperatures in the range of 220–235 °C. rsc.orgrsc.org

| Macromolecule | Precursor Monomers | Nitrogen Content (%) | Decomposition Peak (°C) |

|---|---|---|---|

| P-DHTZ-TM | 3,6-dihydrazinyl-1,2,4,5-tetrazine (DHTz) and tetramethylene diisocyanate | >47% | ~230 |

| C-DHTZ-TM | 3,6-dihydrazinyl-1,2,4,5-tetrazine (DHTz) and tetramethylene diisocyanate (Cyclic) | >47% | ~235 |

| poly(5-vinyltetrazole) | 5-vinyltetrazole | Not specified | ~260 |

Functional Polymers for Specialized Material Applications

Beyond energetic materials, the reactive nature of this compound derivatives allows for their incorporation into a variety of functional polymers. The triazine core provides a rigid and stable scaffold, while the hydrazinyl groups can be modified to introduce specific functionalities. nih.gov These polymers can be designed with defined sequences and diverse side chains, opening up possibilities for biomimetic architectures. nih.gov

One significant application is in the synthesis of Covalent Organic Frameworks (COFs). For instance, 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine, a derivative with three reactive hydrazinyl sites, can react with aldehydes to form highly cross-linked, porous crystalline polymers. ossila.com These COFs possess hydrazone linkages and exhibit properties such as high surface area and defined pore structures, making them suitable for applications like dye absorption and catalysis. The weak interlayer interactions in some of these COFs even permit their exfoliation into 2D polymer sheets. ossila.com

Coordination and Supramolecular Chemistry

The electron-rich nitrogen atoms in both the triazine ring and the hydrazinyl substituents make these molecules excellent ligands for coordinating with metal ions. This property is the foundation for their use in designing metal complexes, supramolecular assemblies, and sensors for metal ion recognition.

Ligand Design for Metal Complexation (e.g., Copper(II), Nickel(II), Zinc(II))

Derivatives of this compound can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. mdpi.com These ligands often act as multidentate chelators, capable of binding to metal ions through multiple nitrogen atoms.

Nickel(II) Complexes: Hydrazine (B178648) s-triazine ligands have been used to synthesize hexa-coordinated Ni(II) complexes. mdpi.com In these structures, the ligand typically acts as a neutral tridentate NNN-chelate, with the coordination sphere of the nickel ion being completed by other molecules, such as water. mdpi.com The resulting geometry is often a distorted octahedron. mdpi.comchemijournal.com

Zinc(II) Complexes: The triazine framework is also effective in coordinating with Zn(II). In one example, a 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine ligand coordinates to a central Zn(II) atom, which assumes a distorted octahedral geometry. nih.gov The zinc ion binds to nitrogen atoms from the triazine and pyridyl rings of two separate ligands, as well as to two azide (B81097) ions. nih.gov

Copper(II) Complexes: Pyridine and pyrazine-based ligands, which share structural motifs with triazine derivatives, are versatile building blocks for creating Cu(II) coordination polymers and complexes. mdpi.com

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Nickel(II) | Hydrazine s-triazine Schiff base | Distorted Octahedral | mdpi.com |

| Zinc(II) | 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine | Distorted Octahedral | nih.gov |

| Nickel(II) | 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) | Distorted Octahedral | researchgate.net |

Formation of Supramolecular Assemblies and Hydrogen-Bonded Organic Frameworks (HOFs)

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered structures from smaller molecular units. nih.gov this compound is an ideal building block for such assemblies due to its multiple hydrogen bond donor sites (the amine and hydrazinyl groups) and acceptor sites (the triazine ring nitrogens). aub.edu.lb

These specific and directional hydrogen bonds can guide the self-assembly of molecules into extended, crystalline networks known as Hydrogen-Bonded Organic Frameworks (HOFs). aub.edu.lbrsc.org HOFs are a class of porous crystalline materials constructed entirely from organic building blocks held together by hydrogen bonds. rsc.orgutsa.edu By designing triazine-based synthons with appropriate hydrogen-bonding groups, it is possible to create microporous systems with potential applications in molecular storage, separation, and catalysis. aub.edu.lb The integration of the s-triazine scaffold can induce the non-covalent interactions crucial for establishing these dynamic and stable frameworks. aub.edu.lb

Chelation Strategies and Metal Ion Recognition

The ability of triazine-based ligands to selectively bind with specific metal ions is a key aspect of their application in chemical sensing. By modifying the structure of the ligand, it is possible to fine-tune its affinity and selectivity for a particular metal ion. This forms the basis of chelation strategies for metal ion recognition. unifi.it

For example, ratiometric 2,4,6-triamino-1,3,5-triazine-based probes have been developed for the selective detection of Zn(II) ions. rsc.org These sensors exhibit changes in their colorimetric and fluorometric properties upon binding with zinc, allowing for quantitative detection with very low detection limits. rsc.org The interaction between the triazine-based ligand and the metal ion is highly specific, enabling the recognition of the target ion even in the presence of other competing metal ions. This selectivity is crucial for applications in environmental monitoring and biological imaging. rsc.orgresearchgate.net

Catalysis and Surface Science

Derivatives of this compound have emerged as versatile compounds in the fields of catalysis and surface science. Their unique molecular structure, characterized by a nitrogen-rich triazine core and reactive hydrazinyl groups, facilitates their application in diverse areas, including photocatalysis for clean energy production and as highly effective corrosion inhibitors for the protection of metallic substrates. The electronic properties and multiple active sites within these molecules allow for strong interactions with surfaces and participation in catalytic cycles.

Application in Photocatalytic Hydrogen Evolution from Water

The quest for sustainable and clean energy sources has driven significant research into photocatalytic water splitting to produce hydrogen. While direct studies on this compound derivatives for this specific application are not extensively documented, the broader class of covalent triazine frameworks (CTFs) and amino-functionalized triazines have shown considerable promise. These materials share the core 1,3,5-triazine (B166579) unit and nitrogen-rich characteristics, making them relevant analogues.

The photocatalytic activity of these materials stems from their electronic structure, which allows them to absorb light and generate electron-hole pairs. The nitrogen atoms in the triazine ring are believed to act as active sites for proton reduction. For instance, amino-functionalized CTFs have demonstrated enhanced photocatalytic hydrogen evolution. The presence of residual trifluorosulfonic acid in these frameworks has been found to boost performance by enhancing the affinity for water and facilitating the oxidation of sacrificial agents. mdpi.com This suggests that the amino and hydrazinyl groups in derivatives of this compound could play a crucial role in improving the efficiency of charge transfer and providing active sites for the hydrogen evolution reaction.

Research on various CTFs has shown that their photocatalytic activity can be tuned by modifying the linker units connecting the triazine cores. nih.gov For example, CTFs based on benzonitrile (B105546) and dibenzo[b,d]thiophene sulfone linkers have exhibited high catalytic activities. nih.gov The performance of these photocatalysts is often evaluated in the presence of a co-catalyst, such as platinum, and a sacrificial electron donor, like triethanolamine (B1662121) (TEOA) or triethylamine (B128534) (TEA). nih.govnih.gov The hydrogen evolution rate is a key metric for performance, with some engineered CTFs achieving rates as high as 4691.73 μmol g⁻¹ h⁻¹. nih.gov

The potential for derivatives of this compound in this field lies in their inherent nitrogen-rich structure, which is advantageous for photocatalytic processes. Future research could focus on incorporating this specific molecule into larger polymeric frameworks to leverage its unique combination of hydrazinyl and amino functionalities for enhanced photocatalytic hydrogen production.

Development of Corrosion Inhibitors for Metallic Substrates

Derivatives of this compound have proven to be highly effective corrosion inhibitors, particularly for steel in acidic environments. Their efficacy is attributed to the presence of multiple heteroatoms (nitrogen and oxygen) and the aromatic triazine ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

A notable study investigated the corrosion inhibition performance of several hydrazino-methoxy-1,3,5-triazine derivatives on steel in an acidic chloride solution. nih.govnih.govresearchgate.net The compounds studied were 2-hydrazino-4,6-dimethoxy-1,3,5-triazine (DMeHT), 2,4-dihydrazino-6-methoxy-1,3,5-triazine (DHMeT), and 2,4,6-trihydrazino-1,3,5-triazine (TH₃). Among these, DHMeT, which is structurally very similar to the subject compound, demonstrated the best corrosion protection, even at low concentrations. nih.govnih.govresearchgate.net

The number of hydrazino groups plays a significant role in the inhibition efficiency. The presence of two hydrazine groups in DHMeT was found to increase the electrostatic interactions between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of chloride ions). nih.govresearchgate.net The methoxy (B1213986) group also contributes to the formation of a protective film through the lone pair of electrons on the oxygen atom. nih.govresearchgate.net

The inhibition efficiency of these compounds was found to be dependent on their concentration. At a concentration of 25 ppm, DHMeT exhibited a remarkable 95% inhibition efficiency. nih.govnih.govresearchgate.net Potentiodynamic polarization studies revealed that these hydrazino-s-triazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

| Compound | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| DHMeT | 25 | 95.1 |

| 50 | 96.6 | |

| 100 | 97.2 | |

| 250 | 97.8 | |

| DMeHT | 25 | 81.2 |

| 50 | 85.4 | |

| 100 | 90.3 | |

| 250 | 95.2 | |

| TH₃ | 25 | 80.5 |

| 50 | 83.1 | |

| 100 | 91.5 | |

| 250 | 97.8 |

Mechanistic Studies of Adsorption and Film Formation on Surfaces

The mechanism by which derivatives of this compound inhibit corrosion is primarily through adsorption onto the metallic substrate, leading to the formation of a protective film. Understanding the nature of this adsorption is crucial for designing more effective inhibitors.

Studies on hydrazino-s-triazine derivatives have shown that their adsorption on a steel surface follows the Langmuir adsorption isotherm. nih.gov The Langmuir model assumes that the adsorbing molecules form a monolayer on the surface and that there are no interactions between the adsorbed molecules. This indicates a strong, direct interaction between the inhibitor and the metal.

The adsorption process can be classified as either physisorption or chemisorption. Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, while chemisorption involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. For the hydrazino-triazine derivatives, the adsorption is believed to occur through the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the triazine ring. nih.gov

The formation of the protective film is a spontaneous process, as indicated by thermodynamic studies of similar triazine-based inhibitors. e3s-conferences.orge3s-conferences.org The process is also typically exothermic. e3s-conferences.org This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the corrosion rate. Electrochemical Impedance Spectroscopy (EIS) measurements have confirmed that the corrosion process in the presence of these inhibitors is controlled by the charge transfer reaction, further supporting the formation of a protective layer that impedes this process. nih.gov

The molecular structure of the inhibitor is a key determinant of its adsorption characteristics and, consequently, its inhibition efficiency. The presence of multiple adsorption centers, such as the hydrazinyl groups and the triazine nitrogen atoms in this compound derivatives, allows for a stable and effective protective film to be formed on the metal surface.

Biological Activity and Mechanistic Insights of 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine Derivatives

Molecular Pharmacology and Enzyme Kinetics

Derivatives of the 1,3,5-triazine (B166579) core have been investigated as inhibitors of various enzymes, with a notable focus on cholinesterases due to their role in neurodegenerative diseases like Alzheimer's. scielo.br

In Vitro Evaluation of Enzyme Inhibitory Activity (e.g., Butyrylcholinesterase)

Research into β-carboline-1,3,5-triazine hybrids has revealed significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme that plays a role in the progression of Alzheimer's disease. scielo.br In one study, a series of these hybrid compounds were evaluated for their in vitro effects on both acetylcholinesterase (AChE) and BuChE. The compounds demonstrated marked selectivity for BuChE. scielo.br

The derivative N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide was identified as the most potent inhibitor of BuChE among the tested compounds. scielo.brscielo.br Most of the synthesized hybrids inhibited BuChE at a concentration of 10 µM, with inhibition percentages ranging from 40.5% to 82.7%. scielo.br The half-maximal inhibitory concentration (IC50) values for the most active compounds were determined to be in the micromolar range. scielo.brscielo.br

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected β-carboline-1,3,5-triazine Hybrids

| Compound | Structure | BuChE IC50 (µM) scielo.br |

|---|---|---|

| 8 | β-carboline-triazine with ethylamino linker | 18.8 |

| 9 | β-carboline-triazine with cyclohexylamino group | 11.2 |

| 10 | β-carboline-triazine with methylpiperazine group | 10.9 |

| 11 | β-carboline-triazine with benzylamino group | 10.4 |

| 12 | N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide | 1.0 |

| 13 | β-carboline-triazine with isopropylamino group | 11.2 |

Kinetic Studies to Elucidate Inhibition Mechanisms (e.g., Competitive Inhibition)

To understand the mechanism by which these derivatives inhibit BuChE, kinetic studies were performed on the most active compound, N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide. scielo.brscielo.br The analysis was conducted using the Ellman's method by measuring the initial rate of enzyme activity at various concentrations of the substrate, butyrylthiocholine, both in the absence and presence of the inhibitor. scielo.brscielo.br

Antimicrobial Research

The versatile 1,3,5-triazine scaffold has been extensively explored for the development of new antimicrobial agents. researchgate.net

Assessment of Antifungal Efficacy Against Various Strains

A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives demonstrated notable antifungal activity, particularly against Candida albicans. nih.govnih.gov When tested using the disc diffusion method, compounds featuring aniline (B41778) derivatives, piperidine (B6355638), and glycine (B1666218) on the triazine core exhibited the largest zones of inhibition at various concentrations. nih.govnih.gov The antifungal activity of these compounds was compared to the standard drug clotrimazole. nih.gov Docking studies suggested that the mechanism of this antifungal action may be related to the inhibition of N-myristoyltransferase (NMT), a crucial fungal enzyme. nih.govnih.gov Other studies have also reported the antifungal potential of various 1,3,5-triazine derivatives against fungal strains such as C. albicans and C. neoformans. mdpi.com

**Table 2: Antifungal Activity (Inhibition Zone in mm) of 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives Against *Candida albicans***

| Compound | 50 µg/disc nih.gov | 100 µg/disc nih.gov | 200 µg/disc nih.gov | 300 µg/disc nih.gov |

|---|---|---|---|---|

| (4-(Phenylamino)-6-morpholino-1,3,5-triazin-2-yl)glycine | 10 | 14 | 16 | 18 |

| (4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)glycine | 12 | 16 | 18 | 20 |

| (4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)glycine | 10 | 12 | 14 | 16 |

| (4-(Phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)glycine | 14 | 16 | 18 | 20 |

| (4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)glycine | 16 | 18 | 20 | 22 |

| Clotrimazole (Standard) | 20 | 22 | 24 | 26 |

Evaluation of Antibacterial Properties and Spectrum

The antibacterial potential of 1,3,5-triazine derivatives has yielded varied results depending on the specific substitutions on the triazine core. For instance, the novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives that showed promising antifungal activity were found to have no antibacterial activity. nih.govnih.gov

However, other research has identified different 1,3,5-triazine derivatives with potent antibacterial properties. nih.gov For example, certain substituted triazines have shown significant activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net Combinatorial libraries based on the 1,3,5-triazine template have been designed and screened, leading to the identification of compounds with strong antimicrobial activity combined with low hemolytic activity, indicating a potential for selective toxicity towards bacteria over mammalian cells. nih.gov

Cellular and Apoptotic Pathway Modulation

Beyond direct enzyme inhibition and antimicrobial action, 1,3,5-triazine derivatives have been shown to influence cellular behavior, particularly by inducing apoptosis, a form of programmed cell death crucial for cancer therapy.

Studies on novel 2,4,6-trisubstituted 1,3,5-triazine derivatives have demonstrated their ability to induce time- and dose-dependent cytotoxicity in human colon cancer cell lines. nih.gov The most effective of these compounds was found to trigger apoptosis through the attenuation of intracellular signaling pathways. nih.gov Similarly, series of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and related compounds have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including ovarian, lung, breast, and colon cancers. nih.gov These compounds were found to be effective inhibitors of the Rad6B ubiquitin-conjugating enzyme, which is involved in DNA damage response pathways. nih.govcardiff.ac.uk

Further research into pyrazolo-tetrazolo-triazine sulfonamides revealed strong pro-apoptotic properties in several cancer cell lines. mdpi.com The mechanisms identified include:

Induction of Apoptosis: These compounds caused a concentration-dependent increase in apoptotic cells. mdpi.com

Mitochondrial Pathway Involvement: The pro-apoptotic activity was demonstrated by changes in the mitochondrial transmembrane potential. mdpi.com

Cell Membrane Alterations: The externalization of phosphatidylserine (B164497) on the cell membrane surface, a key marker of early apoptosis, was observed. mdpi.com

Cell Cycle Arrest: The derivatives were found to induce cell cycle arrest, typically in the G0/G1 or S phase, depending on the cell line, thereby preventing cancer cell proliferation. mdpi.com

In Vitro Studies on Cell Viability and Proliferation

The antitumor potential of 1,3,5-triazine derivatives has been extensively evaluated through in vitro cytotoxicity assays against a variety of human cancer cell lines. mdpi.com These studies are fundamental in identifying promising compounds and elucidating their spectrum of activity. The methyl thiazolyl tetrazolium (MTT) assay is a commonly used method to assess the antiproliferative effects of these compounds. nih.govrsc.org

A range of novel imamine-1,3,5-triazine derivatives have demonstrated significant antiproliferative properties against breast cancer (MDA-MB-231), cervical cancer (HeLa), and kidney cancer (A498) cell lines. rsc.org Notably, certain compounds within this series, such as 4f (N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) and 4k (6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) , exhibited potent activity against the triple-negative MDA-MB-231 breast cancer cells, with IC50 values of 6.25 µM and 8.18 µM, respectively. rsc.org This activity surpassed that of the parent compound, imatinib (B729) (IC50 = 35.50 µM). rsc.org

Similarly, studies on mono- and bis(dimethylpyrazolyl)-s-triazine derivatives revealed potent activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.gov For instance, compound 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) showed exceptional potency against the HCT-116 cell line with an IC50 of 0.50 µM. nih.govacs.org Other derivatives, like 5c (N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine) , were highly active against MCF-7 cells (IC50 = 2.29 µM). nih.govacs.org

Further research into s-triazine hydrazone derivatives identified 11 compounds with strong to moderate antiproliferative activity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 0.97 to 19.51 µM. nih.gov In another study, s-triazine analogs were screened against human fibrosarcoma (HT-1080) and cervical cancer (HeLa) cells, revealing good to moderate inhibitory activity. rsc.org The antiproliferative effects of these compounds underscore the potential of the 1,3,5-triazine scaffold in developing new anticancer agents. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Investigation of Apoptosis Induction and Downstream Signaling Pathways (e.g., EGFR/PI3K/AKT/mTOR)

Beyond inhibiting proliferation, a key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several 1,3,5-triazine derivatives have been shown to trigger this process in cancer cells. researchgate.netnih.gov For example, a novel s-triazine dipeptide derivative, compound 3a , was found to induce both early and late apoptosis in MCF-7 breast cancer cells, as determined by Annexin V-FITC/PI dual staining. nih.gov Treatment with this compound led to a significant increase in the population of apoptotic cells compared to untreated controls. nih.gov Other studies have also identified 1,3,5-triazine derivatives as inducers of apoptosis. researchgate.netrsc.org

Mechanistic studies have sought to identify the molecular targets and signaling pathways affected by these compounds. The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling cascade are crucial pathways that regulate cell growth, proliferation, and survival, and are frequently hyperactivated in various cancers. researchgate.netnih.gov Consequently, these pathways have become attractive targets for cancer therapy. nih.gov

Research has demonstrated that certain pyrazolyl s-triazine derivatives can effectively target the EGFR/PI3K/AKT/mTOR signaling cascades. nih.govmdpi.com Compound 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) , which showed potent antiproliferative activity, was also found to be a potent EGFR inhibitor with an IC50 value of 61 nM. nih.govacs.org This compound also demonstrated remarkable inhibitory activity on the downstream PI3K/AKT/mTOR pathway. nih.govacs.org Treatment of cancer cells with compound 4f resulted in a significant reduction in the concentration of PI3K, AKT, and mTOR proteins. nih.govacs.org Specifically, it caused a 0.18-fold, 0.27-fold, and 0.39-fold decrease in the expression of these kinases, respectively. nih.gov

Similarly, pyrazolyl-s-triazine hybrids 7d and 7f exerted significant inhibitory effects on the PI3K/AKT/mTOR pathway. mdpi.com Treatment with compound 7d led to a 0.66, 0.82, and 0.80-fold decrease, while compound 7f caused a 0.35, 0.56, and 0.66-fold decrease in PI3K, AKT, and mTOR concentrations, respectively. mdpi.com These findings suggest that the antiproliferative and pro-apoptotic effects of these 1,3,5-triazine derivatives are mediated, at least in part, by their ability to inhibit the EGFR and its downstream signaling pathways, highlighting a clear mechanism of action. nih.govmdpi.com

Table 2: Effect of Selected 1,3,5-Triazine Derivatives on EGFR/PI3K/AKT/mTOR Signaling Data reflects the inhibitory concentration or fold decrease in protein expression following treatment.

Advanced Spectroscopic and Structural Characterization of 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of 4,6-dihydrazinyl-1,3,5-triazin-2-amine and its derivatives, such as hydrazones, the IR spectra are characterized by several key absorption bands.

The N-H stretching vibrations of the amine and hydrazine (B178648) groups typically appear as prominent bands in the region of 3100-3500 cm⁻¹. For instance, in a series of isatin-s-triazine hydrazone derivatives, N-H stretching bands were observed in the range of 3151-3291 cm⁻¹. mdpi.com Similarly, various 1,3,5-triazine-hydrazone derivatives exhibit N-H stretching vibrations around 3222-3284 cm⁻¹. nih.gov

The stretching vibrations of the C=N bonds within the triazine ring and in the hydrazone linkage are typically found in the 1560-1582 cm⁻¹ region. mdpi.comnih.gov The C=C aromatic stretching vibrations from substituted phenyl rings often appear between 1412 cm⁻¹ and 1515 cm⁻¹. mdpi.comnih.gov The triazine ring itself has characteristic absorption bands, often observed between 1436 cm⁻¹ and 1600 cm⁻¹, and also in the 700-800 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Amine/Hydrazine) | 3151 - 3396 | mdpi.comnih.gov |

| C=N Stretching (Triazine/Hydrazone) | 1560 - 1582 | mdpi.comnih.gov |

| C=C Stretching (Aromatic) | 1412 - 1520 | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of triazine derivatives.

In the ¹H NMR spectra of hydrazone derivatives of this compound, the protons of the N-H groups are particularly diagnostic. These signals are typically observed in the downfield region of the spectrum, often as singlets, with chemical shifts ranging from approximately 9.5 to 12.6 ppm. mdpi.com For example, the N-H proton of the hydrazone linker (-N=CH-NH-) in various derivatives appears between δ 10.61 and 10.73 ppm. nih.gov The protons on the exocyclic amino groups and any aromatic or aliphatic substituents will appear in their characteristic regions. For instance, protons on piperidine (B6355638) substituents are typically found in the δ 1.4-1.6 ppm and δ 3.6-3.7 ppm ranges. mdpi.comnih.gov Protons on aromatic rings attached to the hydrazone moiety appear in the expected δ 6.7-7.8 ppm region. mdpi.comnih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives

| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Hydrazone NH | 10.61 - 12.57 | s | mdpi.comnih.gov |

| Amine NH | 9.13 - 9.75 | s | mdpi.com |

| Aromatic CH | 6.70 - 8.50 | m, d | mdpi.comnih.gov |

| Hydrazone CH | 7.72 - 8.10 | s | mdpi.comnih.gov |

(s = singlet, d = doublet, m = multiplet; recorded in DMSO-d₆)

The ¹³C NMR spectra provide crucial information about the carbon framework. The carbon atoms of the 1,3,5-triazine (B166579) ring are highly deshielded and typically resonate in the range of δ 162-172 ppm. mdpi.com In a series of 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine derivatives, the triazine carbons were observed around δ 164.2-164.9 ppm. nih.gov Carbons in substituent groups, such as piperidine or morpholine (B109124) rings, appear at higher fields, for example, in the δ 24-44 ppm range for piperidine and δ 43-66 ppm for morpholine. mdpi.comnih.gov The carbon of the hydrazone C=N linkage is typically found between δ 139 and 142 ppm. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Triazine Ring Carbons | 162.6 - 172.1 | mdpi.com |

| Hydrazone C=N Carbon | 139.6 - 141.6 | nih.gov |

| Aromatic Carbons | 110.9 - 159.2 | mdpi.com |

(recorded in DMSO-d₆)

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. While specific HRMS data for the parent compound this compound is not detailed in the surveyed literature, the technique has been applied to various derivatives to confirm their identity. For example, HRMS (using electrospray ionization, ES+) has been used to confirm the calculated m/z values for a range of complex 1,3,5-triazine derivatives, with observed values consistently within a very narrow margin of the calculated masses. This technique is crucial for confirming the successful synthesis of novel derivatives and for identifying metabolites in complex biological matrices. mdpi.com

Microscopic and Thermal Analysis

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of solid materials. While SEM studies specifically on this compound are not widely reported, analysis of related nitrogen-rich, triazine-based materials provides insight into the morphologies that can be expected. For instance, SEM imaging of a nitrogen-rich luminescent Zn(II) coordination polymer based on a 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine ligand revealed a sponge-like structure with a nanoporous texture. mdpi.com In another study, covalent triazine frameworks (CTFs) showed morphologies consisting of disordered, stacked nanosheet domains. acs.org These studies indicate that triazine-based materials can form complex, porous, and high-surface-area structures, features that are often investigated for applications in catalysis and materials science. mdpi.commdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a critical technique for determining the thermal stability and decomposition profile of materials. For s-triazine derivatives, TGA reveals the temperatures at which significant mass loss occurs, indicating decomposition or volatilization.

Detailed research findings on related triazine compounds demonstrate their thermal behavior. For instance, 2,4,6-triamino-1,3,5-triazine (melamine) is found to be thermally stable up to 336°C. researchgate.net The analysis is typically conducted by heating a small sample at a constant rate under a controlled atmosphere, such as nitrogen, and monitoring the change in mass as a function of temperature. mdpi.com The decomposition kinetics of compounds like 2-amino-4,6-diazido-s-triazine have been investigated using TGA, providing insights into their rate-limiting steps. researchgate.net

Table 1: TGA Data for Selected Triazine Derivatives

| Compound | Onset Decomposition Temp. (°C) | Key Observations | Source |

|---|---|---|---|

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | 336 | Stable up to this temperature. | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal transitions such as melting, crystallization, and decomposition.

For energetic materials derived from the triazine core, DSC provides crucial information about their thermal stability and energy release. For example, studies on 4,6-Diazido-N-nitro-1,3,5-triazin-2-amine (DANT), a derivative of 2-amino-4,6-diazido-1,3,5-triazine, have shown decomposition onsets at 175°C and 179°C. researchgate.net In another study involving propellants, the addition of 4,4′,6,6′-tetra(azido)hydrazo-1,3,5-triazine (TAHT) to a nitroguanidine (B56551) base led to an increase in the thermal decomposition peak temperature, indicating enhanced stability. mdpi.com The analysis of various sym-2,4,6-trisubstituted s-triazine derivatives typically involves heating the samples to 300-400°C under a nitrogen atmosphere to determine their thermal properties. mdpi.com

Table 2: DSC Data for Selected Triazine Derivatives

| Compound/Mixture | Peak Temperature (°C) | Key Observations | Source |

|---|---|---|---|

| 4,6-Diazido-N-nitro-1,3,5-triazin-2-amine (DANT) | ~175-179 (onset) | Exothermic decomposition. researchgate.net | researchgate.net |

| Nitroguanidine propellant with 15% TAHT | 194.85 | Single exothermic peak. mdpi.com | mdpi.com |

X-ray Crystallography: Single Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of a compound.

Similarly, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been determined to belong to the monoclinic system with a P21/c space group. researchgate.netresearchgate.net Such analyses are fundamental in confirming the molecular structure of newly synthesized compounds and understanding their solid-state properties. mdpi.commdpi.com

Table 3: Crystallographic Data for Selected Triazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| Isatin-s-triazine hydrazone derivative (6c) | Triclinic | P-1 | a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, γ = 109.638(6)° | mdpi.com |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Avenues for 4,6 Dihydrazinyl 1,3,5 Triazin 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted 1,3,5-triazines traditionally begins with cyanuric chloride, leveraging the differential reactivity of its three chlorine atoms to achieve sequential nucleophilic substitution. mdpi.com However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Emerging sustainable methodologies that could be adapted for the synthesis of 4,6-Dihydrazinyl-1,3,5-triazin-2-amine and its derivatives include:

Catalytic Approaches : The use of novel catalysts, such as [ONO]-pincer-supported nickel(II) complexes, has enabled the cost-effective and sustainable synthesis of substituted triazines from readily available alcohols. acs.org This acceptorless dehydrogenative coupling (ADC) strategy produces only water and hydrogen gas as byproducts, representing a significant green advancement. acs.org

Energy-Efficient Techniques : Microwave-assisted and ultrasound-assisted methods have been shown to dramatically reduce reaction times for triazine synthesis from hours to minutes. mdpi.com Sonochemical protocols, in particular, can improve reaction rates and product yields (up to 96%) while enabling the use of aqueous media, thus minimizing organic solvent use. mdpi.com

Alternative Building Blocks : Research into the cotrimerization of aromatic nitriles with guanidine (B92328), promoted by mild bases like cesium carbonate, offers an alternative pathway to the triazine core that avoids chlorinated precursors. researchgate.net

These modern techniques offer pathways to synthesize this compound and its derivatives with higher atom economy and a reduced environmental footprint compared to conventional methods.

Table 1: Comparison of Synthetic Methodologies for 1,3,5-Triazine (B166579) Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Stepwise nucleophilic substitution of cyanuric chloride. | Well-established, versatile. | mdpi.com |

| Nickel-Catalyzed ADC | Uses primary alcohols and a Ni(II) pincer complex catalyst. | Sustainable, high yield (up to 92%), eco-friendly byproducts (H₂O, H₂). | acs.org |

| Microwave/Ultrasound | Employs microwave or ultrasonic irradiation to accelerate reactions. | Drastically reduced reaction times, lower energy consumption, improved yields. | mdpi.com |

| Nitrile Cotrimerization | Reaction of nitriles with guanidine using a mild base. | Avoids chlorinated precursors, overcomes scope limitations of traditional methods. | researchgate.net |

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The unique electronic properties, thermal stability, and C₃ symmetry of the 1,3,5-triazine ring make it an exceptional building block for advanced functional materials. mdpi.comnih.gov The hydrazinyl and amine functionalities of this compound serve as versatile handles for constructing larger, ordered structures with tailored properties.

Future research in this area includes:

Optoelectronic Materials : Triazine derivatives are effective electron transporters used in organic electronics. mdpi.com By functionalizing the hydrazinyl groups of the title compound with various donor and acceptor units, novel star-shaped conjugated molecules can be created for applications in organic solar cells and light-emitting diodes, with optical and electronic properties that are highly tunable. mdpi.com

Porous and Layered Materials : The compound can act as a precursor for triazine-based graphitic carbon nitride films, which have applications in energy storage and membrane separation. nih.gov The reactive side groups can also be used to synthesize novel functionalized networks, such as coordination polymers or covalent organic frameworks, by reacting them with alkynes or other linkers. nih.gov

Stimuli-Responsive Materials : Triazine derivatives have been developed as organic phase change materials for thermal energy storage, exhibiting inherently low flammability. rsc.org The properties of these materials, such as melting point and enthalpy, can be tuned by altering the functional groups attached to the triazine core. rsc.org

Supramolecular Cages : The N-rich structure of triazines has been exploited to create multicomponent metallacages via coordination-driven self-assembly. researchgate.net These cages have tunable structures and show potential for applications in gas capture and conversion, such as the selective capture of sulfur dioxide (SO₂). researchgate.net

Deeper Elucidation of Structure-Activity Relationships in Biological Systems

Derivatives of the 1,3,5-triazine core possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The future development of this compound as a scaffold for new therapeutic agents hinges on a detailed understanding of its structure-activity relationships (SAR).

Key research avenues include:

Anticancer Drug Development : Structurally related compounds, such as 4,6-diamino-1,3,5-triazine-2-carbohydrazides, have shown low micromolar anticancer activity against breast cancer cell lines. nih.gov SAR studies have revealed that substituents on the triazine ring are crucial for activity against various protein kinases, such as topoisomerases and phosphoinositide 3-kinases (PI3K). nih.gov Future work will involve synthesizing libraries of derivatives from this compound—for example, by forming hydrazones with various aldehydes and ketones—and evaluating their cytotoxicity to identify key structural motifs for potency and selectivity. digitellinc.commdpi.com

Antimicrobial Agents : The triazine scaffold is present in numerous compounds with potent antimicrobial and antifungal activities. nih.govnih.gov SAR studies on related molecules have identified specific substitutions that enhance efficacy. researchgate.net A systematic exploration of derivatives of the title compound could lead to new agents to combat drug-resistant pathogens.

Enzyme Inhibition : Triazine derivatives have been identified as inhibitors of various enzymes. nih.gov The hydrazinyl groups can act as key interacting moieties within an enzyme's active site. Elucidating the SAR for enzyme inhibition will be critical for developing targeted therapies. mdpi.com

Table 2: Selected Biological Activities of 1,3,5-Triazine Derivatives

| Derivative Class | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 4,6-Diamino-1,3,5-triazine-2-carbohydrazides | Anticancer (Breast) | Exhibited low micromolar IC₅₀ values in Rad6B-overexpressing cell lines. | nih.gov |

| Di-substituted s-triazines | Anticancer | Activity is modulated by substituents at positions 2, 4, and 6, targeting various kinases. | nih.gov |

| Hexahydro-1,3,5-triazines | Antimicrobial / Antibiofilm | The nature and position of substituents on the triazine ring are critical for activity. | researchgate.net |

| 4,6-disubstituted s-triazin-2-yl amino acids | Antifungal (Candida albicans) | Compounds with aniline (B41778), piperidine (B6355638), and glycine (B1666218) moieties showed the highest activity. | researchgate.netnih.gov |

Integration with Computational Design Principles for Predictive Research

Future research will increasingly rely on:

Molecular Modeling and Docking : As demonstrated in the design of related triazine-based anticancer agents, molecular docking can predict how novel derivatives will bind to specific biological targets, such as the active sites of enzymes like topoisomerase IIα or N-myristoltransferase. nih.govnih.govnih.gov This allows for the prioritization of candidate structures with the highest predicted affinity.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models like the Comparative Molecular Field Analysis (CoMFA) method can be developed to correlate the structural features of triazine derivatives with their biological activity. researchgate.net This provides predictive models to guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations : MD simulations can validate the stability of ligand-receptor interactions predicted by docking and provide insights into the conformational dynamics of the binding process. colab.ws